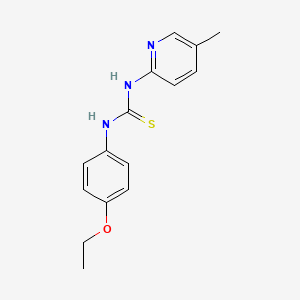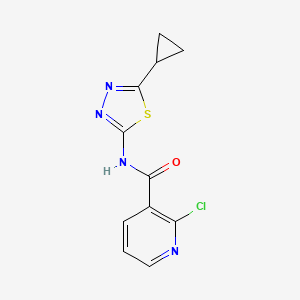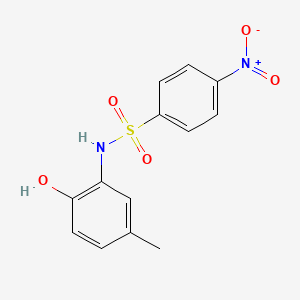
N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as PETPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PETPA is a thiazole-based compound that has been synthesized through various methods.
作用机制
The mechanism of action of N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act on various molecular targets in the brain. N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability. N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, neuroprotective, and anti-inflammatory effects. N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has also been reported to improve cognitive function and memory in animal models. N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and synaptic plasticity.
实验室实验的优点和局限性
N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high purity and stability. N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is also readily available and can be synthesized through various methods. However, N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine also has a short half-life, which can limit its therapeutic potential.
未来方向
There are several future directions for N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine research, including exploring its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can also be studied for its potential as a neuroprotective agent in traumatic brain injury and stroke. Further studies can also be conducted to elucidate the mechanism of action of N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine and identify its molecular targets in the brain. Additionally, N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can be modified to improve its pharmacokinetic properties, such as solubility and half-life.
合成方法
N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can be synthesized through various methods, including the reaction of 2-bromo-N-(2-phenylethyl)acetamide with 3-pyridinecarboxaldehyde in the presence of sodium hydride and 2-aminothiazole. Another method involves the reaction of 2-(2-phenylethyl)thiazol-4-ylamine with 3-pyridinecarboxaldehyde in the presence of sodium hydride and acetic acid. The synthesis method plays a crucial role in determining the purity and yield of the final product.
科学研究应用
N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been reported to exhibit anticonvulsant and neuroprotective effects in animal models. N-(2-phenylethyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has also been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
N-(2-phenylethyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-5-13(6-3-1)8-10-18-16-19-15(12-20-16)14-7-4-9-17-11-14/h1-7,9,11-12H,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRCFPODINPNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethyl-(4-pyridin-3-yl-thiazol-2-yl)-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)




![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)

![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)


